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molecular formula C11H11FN4O2 B8361501 5,6-diamino-3-(2-fluoro-benzyl)-1H-pyrimidine-2,4-dione CAS No. 639780-61-3

5,6-diamino-3-(2-fluoro-benzyl)-1H-pyrimidine-2,4-dione

Cat. No. B8361501
M. Wt: 250.23 g/mol
InChI Key: MXAZAHMDWKYWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07148229B2

Procedure details

A mixture of 6-amino-3-(2-fluoro-benzyl)-5-nitroso-1H-pyrimidine-2,4-dione in water at 80° C. was treated with sodium hydrosulfite (5.94 g, 34.16 mmol). The reaction was stirred at 80° C. for 30 min. At this time, the reaction mixture was cooled to 0° C. for 10 min. The resulting solids were collected by filtration, rinsed with cold water and cold ether, and dried in vacuo to afford 5,6-diamino-3-(2-fluoro-benzyl)-1H-pyrimidine-2,4-dione (2.34 g, 96%); LRMS for C11H11FN4O2 (M+H)+ at m/z=251.
Name
6-amino-3-(2-fluoro-benzyl)-5-nitroso-1H-pyrimidine-2,4-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.94 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:7][C:6](=[O:8])[N:5]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[F:16])[C:4](=[O:17])[C:3]=1[N:18]=O.S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[NH2:18][C:3]1[C:4](=[O:17])[N:5]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[F:16])[C:6](=[O:8])[NH:7][C:2]=1[NH2:1] |f:1.2.3|

Inputs

Step One
Name
6-amino-3-(2-fluoro-benzyl)-5-nitroso-1H-pyrimidine-2,4-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(N(C(N1)=O)CC1=C(C=CC=C1)F)=O)N=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.94 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 80° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
At this time, the reaction mixture was cooled to 0° C. for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The resulting solids were collected by filtration
WASH
Type
WASH
Details
rinsed with cold water and cold ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C(N(C(NC1N)=O)CC1=C(C=CC=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.34 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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